Reichardt's dye

Description

Properties

IUPAC Name |

2,6-diphenyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H29NO/c43-41-37(31-18-8-2-9-19-31)28-36(29-38(41)32-20-10-3-11-21-32)42-39(33-22-12-4-13-23-33)26-35(30-16-6-1-7-17-30)27-40(42)34-24-14-5-15-25-34/h1-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOVWIIOKHRNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)C5=CC=CC=C5)[O-])C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373025 | |

| Record name | Reichardt's dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10081-39-7 | |

| Record name | Betaine 30 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10081-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinium)phenolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010081397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reichardt's dye | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIPHENYL-4-(2,4,6-TRIPHENYL-1-PYRIDINIUM)PHENOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN977V8PG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Reichardt's Dye and its Solvatochromic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of Reichardt's dye, a paramount example of a solvatochromic compound. We will delve into its chemical nature, the principles of solvatochromism it so vividly displays, and the standardized empirical scale of solvent polarity, the ET(30) scale, derived from its unique properties. This guide offers detailed experimental protocols for the measurement of these properties and presents key data in a clear, comparative format.

Introduction to Reichardt's Dye

Reichardt's dye, formally known as 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, is a highly notable organic dye belonging to the class of azomerocyanine betaines.[1] Its significance in chemistry stems from its remarkable and pronounced solvatochromic properties, meaning its color is highly dependent on the solvent in which it is dissolved.[1][2] This dye exhibits one of the most extensive solvatochromic effects ever observed, with its color spanning the entire visible spectrum depending on the polarity of the surrounding medium.[1]

The molecule exists as a zwitterion, or inner salt, with a negatively charged phenolate oxygen atom and a positively charged pyridinium nitrogen atom.[3] This charge separation results in a large dipole moment in its electronic ground state.

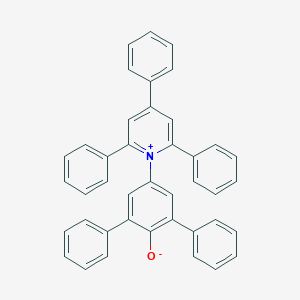

Below is a diagram illustrating the chemical structure of Reichardt's dye.

Caption: Chemical structure of Reichardt's dye.

The Phenomenon of Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[4] This change is a direct consequence of the differential solvation of the ground and excited states of the solute molecule. The interactions between the solvent and the solute can alter the energy gap between these electronic states, leading to a shift in the absorption or emission spectra.[4]

Reichardt's dye exhibits negative solvatochromism .[3] This means that as the polarity of the solvent increases, the wavelength of maximum absorption (λmax) shifts to a shorter wavelength, an effect known as a hypsochromic or blue shift.[3][4]

The underlying mechanism for this behavior in Reichardt's dye is as follows:

-

Ground State: The zwitterionic ground state is highly polar and is stabilized by polar solvent molecules through dipole-dipole interactions.

-

Excited State: Upon absorption of light, an intramolecular charge transfer occurs from the phenolate oxygen to the pyridinium ring. This results in an excited state that is significantly less polar than the ground state.

Polar solvents will more strongly stabilize the polar ground state than the less polar excited state. This increases the energy difference between the ground and excited states, leading to the absorption of higher energy (shorter wavelength) light. Conversely, in nonpolar solvents, the ground state is less stabilized, resulting in a smaller energy gap and the absorption of lower energy (longer wavelength) light.

The following diagram illustrates the effect of solvent polarity on the energy levels of Reichardt's dye.

Caption: Energy level diagram for Reichardt's dye in different solvents.

The ET(30) Scale of Solvent Polarity

The profound solvatochromic effect of Reichardt's dye led to the development of an empirical scale of solvent polarity known as the ET(30) scale.[3] The ET(30) value for a given solvent is defined as the molar transition energy of Reichardt's dye in that solvent, expressed in kcal/mol.[5] It is calculated from the wavelength of maximum absorption (λmax) using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm) [5]

A higher ET(30) value corresponds to a shorter λmax and thus a higher solvent polarity. This scale provides a convenient and widely used method for quantifying and comparing the polarity of different solvents.

Quantitative Data: Solvatochromic Shifts of Reichardt's Dye

The following table summarizes the λmax and calculated ET(30) values for Reichardt's dye in a range of common solvents, illustrating the significant effect of solvent polarity on its absorption spectrum.

| Solvent | λmax (nm) | ET(30) (kcal/mol) | Observed Color |

| Water | 453 | 63.1 | Yellow-Orange |

| Methanol | 515 | 55.5 | Orange |

| Ethanol | 550 | 51.9 | Red |

| 2-Propanol | 584 | 48.4 | Magenta |

| Acetonitrile | 594 | 45.6 | Violet |

| Acetone | 677 | 42.2 | Blue |

| Chloroform | 741 | 39.1 | Greenish-Blue |

| Ethyl Acetate | 754 | 38.1 | Green |

| Tetrahydrofuran | 768 | 37.4 | Green |

| Toluene | 841 | 33.9 | Yellowish-Green |

| n-Hexane | 923 | 31.0 | Yellow-Green |

Data compiled from various sources.[4][6]

Experimental Protocol for Determining Solvatochromic Properties

The following protocol outlines the methodology for measuring the solvatochromic properties of Reichardt's dye using UV-Vis spectroscopy.

5.1. Materials and Equipment

-

Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate)

-

A range of high-purity solvents to be tested

-

Volumetric flasks and pipettes

-

A UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

5.2. Procedure

-

Preparation of Reichardt's Dye Stock Solution:

-

Accurately weigh a small amount of Reichardt's dye.

-

Dissolve the dye in a suitable solvent (e.g., acetone) to prepare a concentrated stock solution (e.g., 1 x 10-3 M). Ensure the dye is fully dissolved.

-

-

Preparation of Sample Solutions:

-

For each solvent to be tested, pipette a small, precise volume of the stock solution into a volumetric flask.

-

Dilute to the mark with the test solvent to achieve a final concentration of approximately 1 x 10-4 M. The exact concentration is not critical, as the primary goal is to determine λmax, but it should be sufficient to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

-

-

UV-Vis Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range to scan the visible region (e.g., 400-900 nm).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Rinse a quartz cuvette with the sample solution, then fill it approximately three-quarters full.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

From the recorded spectrum, identify the wavelength of maximum absorbance (λmax) for the long-wavelength charge-transfer band.

-

Using the measured λmax, calculate the ET(30) value for the solvent using the formula provided in Section 3.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for determining ET(30) values.

Applications in Research and Development

The pronounced solvatochromism of Reichardt's dye makes it an invaluable tool in various scientific disciplines:

-

Solvent Polarity Determination: Its primary application is the straightforward determination of solvent polarity, which is crucial in understanding reaction mechanisms, kinetics, and equilibria.[2]

-

Probing Microenvironments: It can be used as a molecular probe to investigate the polarity of microenvironments, such as in micelles, polymers, and biological systems.

-

Sensors: The distinct color change can be exploited in the development of sensors for detecting changes in solvent composition or the presence of certain analytes.[2]

-

Educational Demonstrations: The dramatic color changes provide a powerful visual demonstration of solvent effects on molecular properties.

Conclusion

Reichardt's dye stands as a classic and powerful example of solvatochromism. Its significant and predictable spectral shifts in response to solvent polarity have not only provided fundamental insights into solute-solvent interactions but have also furnished a practical and widely adopted empirical scale for quantifying this important solvent property. The experimental determination of the ET(30) value is a robust and accessible method, making Reichardt's dye an indispensable tool for chemists, material scientists, and professionals in drug development.

References

The chemical structure and synthesis of Reichardt's dye.

An in-depth exploration of the synthesis, structure, and solvatochromic properties of a remarkable polarity indicator.

This technical guide provides a comprehensive overview of Reichardt's dye, a molecule renowned for its dramatic solvatochromic effects. Addressed to researchers, scientists, and professionals in drug development, this document details the dye's chemical structure, outlines its synthesis through established methodologies, and presents its application as a solvent polarity indicator through the ET(30) scale.

Chemical Structure and Properties

Reichardt's dye, systematically named 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, is a zwitterionic betaine.[1] Its structure is characterized by a negatively charged phenolate oxygen atom and a positively charged pyridinium nitrogen atom. This charge separation results in a large ground-state dipole moment, which is significantly altered upon electronic excitation. This change in dipole moment is the origin of the dye's profound solvatochromism.

The molecule's chemical formula is C₄₁H₂₉NO, and its molar mass is 551.68 g/mol .[2] It is registered under the CAS Number 10081-39-7.[2] The extensive π-system of the aromatic rings contributes to the dye's intense color.

Synthesis of Reichardt's Dye

There are two primary synthetic routes to Reichardt's dye: the original method developed by Dimroth and Reichardt and a more recent convergent synthesis.

Dimroth-Reichardt Synthesis

The classical synthesis involves the reaction of a pyrylium salt with an aminophenol, followed by deprotonation.[3]

Convergent Synthesis

A newer, convergent synthesis offers an alternative route to the dye.[2][4] This pathway involves the preparation of two key intermediates that are then combined.

The overall synthetic pathway is illustrated in the diagram below.

Caption: Convergent synthesis of Reichardt's Dye (Betaine 30).

Experimental Protocols

Synthesis of 4-Nitro-2,6-diphenylphenol[4]

-

Prepare a nitric acid solution by mixing 6.0 mL of 65% HNO₃ with 6.0 mL of water.

-

To this solution, add 2.00 g (8.12 mmol) of 2,6-diphenylphenol.

-

The solution will turn yellow and then orange. Stir the mixture overnight.

-

Collect the crude product by suction filtration and wash with water.

-

Dissolve the crude product in hot ethanol and treat with activated carbon.

-

Perform a hot filtration through Celite, concentrate the solution by evaporation, and allow it to cool.

-

Collect the purified 4-nitro-2,6-diphenylphenol by suction filtration. Yield: 46%, mp 135 °C.

Synthesis of 4-Amino-2,6-diphenylphenol[4]

-

To 50 mL of hot 5% NaOH, add 1.16 g (4.00 mmol) of 4-nitro-2,6-diphenylphenol. The solution will turn deep red.

-

Stir the solution vigorously and add solid sodium dithionite (Na₂S₂O₄) in small portions until the solution turns yellow.

-

Add a small excess of Na₂S₂O₄ and heat the solution for an additional 15 minutes.

-

Adjust the pH of the hot mixture to 5 with glacial acetic acid to precipitate the product.

-

After cooling, filter the product and rinse with cold water. Yield: 82%, mp 145 °C.

Synthesis of Reichardt's Dye (Betaine-30)[4]

-

In a reflux setup, combine 0.172 g (0.658 mmol) of 4-amino-2,6-diphenylphenol, 0.251 g (0.618 mmol) of 2,4,6-triphenylpyrylium hydrogen sulfate, 0.245 g of anhydrous sodium acetate, and 3.1 mL of ethanol.

-

Reflux the mixture for 3 hours.

-

Add 1.5 mL of 5% NaOH.

-

Filter the resulting dark-blue crystals from the warm solution and rinse with water.

-

Dry the crystals in a vacuum desiccator; they will turn green upon drying.

Solvatochromism and the ET(30) Scale

The most striking property of Reichardt's dye is its negative solvatochromism: the color of its solutions shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases.[5] This is because the polar zwitterionic ground state is stabilized by polar solvents to a greater extent than the less polar excited state. This energy difference between the ground and excited states is used to define the empirical solvent polarity scale, ET(30).

The ET(30) value is the molar electronic transition energy in kcal/mol and is calculated from the wavelength of the longest-wavelength absorption maximum (λmax) of the dye in a given solvent.

Experimental Determination of ET(30) Values

The ET(30) value for a solvent is determined by measuring the UV-Vis absorption spectrum of Reichardt's dye dissolved in that solvent. The wavelength of the maximum absorption (λmax) of the intramolecular charge-transfer band is then used in the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm)

A typical procedure involves preparing a dilute solution of the dye (e.g., 1.1 mM) and recording the spectrum using a UV-Vis spectrophotometer.[6]

The workflow for determining the ET(30) value is depicted below.

Caption: Workflow for the determination of ET(30) values.

ET(30) Values for Common Solvents

The following table summarizes the ET(30) values for a range of common solvents, illustrating the dye's sensitivity to solvent polarity.

| Solvent | ET(30) (kcal/mol) | λmax (nm) |

| Water | 63.1 | 453 |

| 1,1,1,3,3,3-Hexafluoro-2-propanol | 65.3 | 438 |

| 1,2,3-Propanetriol (Glycerol) | 57.0 | 501 |

| Methanol | 55.4 | 515 |

| Ethanol | 51.9 | 551 |

| 2-Propanol | 48.4 | 591 |

| 1-Butanol | 50.2 | 569 |

| Acetonitrile | 45.6 | 627 |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 634 |

| Acetone | 42.2 | 677 |

| Dichloromethane | 40.7 | 702 |

| Chloroform | 39.1 | 731 |

| Ethyl Acetate | 38.1 | 750 |

| Tetrahydrofuran (THF) | 37.4 | 764 |

| Diethyl Ether | 34.5 | 829 |

| Toluene | 33.9 | 843 |

| Benzene | 34.3 | 833 |

| Carbon Tetrachloride | 32.4 | 882 |

| n-Hexane | 31.0 | 922 |

| Cyclohexane | 30.9 | 925 |

Data compiled from various sources.[7][8]

Conclusion

Reichardt's dye stands as a powerful tool for the empirical determination of solvent polarity. Its straightforward synthesis and remarkable solvatochromic properties have led to its widespread adoption in various fields of chemistry. The ET(30) scale, derived from this single compound, provides a valuable parameter for understanding and predicting solvent effects on chemical reactions and physical processes. This guide has provided a detailed overview of the chemical structure, synthesis, and application of Reichardt's dye, offering a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. Convergent synthesis of betaine-30, a solvatochromic dye - ProQuest [proquest.com]

- 2. Reichardt's dye - Wikipedia [en.wikipedia.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Demo 38: Reichardt's Dye [www-chem.ucsd.edu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. zipse.cup.uni-muenchen.de [zipse.cup.uni-muenchen.de]

- 8. Dimroth and Reichardt ET [stenutz.eu]

The ET(30) Scale: A Comprehensive Technical Guide to Solvent Polarity

For Researchers, Scientists, and Drug Development Professionals

The concept of solvent polarity is a cornerstone of chemical and pharmaceutical sciences, profoundly influencing reaction rates, equilibrium positions, and the efficacy of drug delivery systems. Among the various empirical scales developed to quantify this critical parameter, the ET(30) scale, proposed by Christian Reichardt, stands out for its extensive range and sensitivity. This technical guide provides an in-depth exploration of the ET(30) scale, its theoretical underpinnings, experimental determination, and practical applications.

Core Principles of the ET(30) Solvent Polarity Scale

The ET(30) scale is based on the phenomenon of solvatochromism, the change in the color of a substance when it is dissolved in different solvents.[1] The scale utilizes a specific pyridinium N-phenolate betaine dye, known as Reichardt's dye (or Betaine 30), as a molecular probe.[2][3] The chemical structure of this dye is 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate.

The remarkable feature of Reichardt's dye is its large negative solvatochromism. This means that the wavelength of its longest-wavelength absorption band, corresponding to an intramolecular charge-transfer (CT) transition, shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases.[1][4]

This behavior is attributed to the significant difference in the dipole moments of the dye's electronic ground and excited states. The ground state is a highly polar zwitterion, which is strongly stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding.[5] In contrast, the first excited state is significantly less polar. Consequently, an increase in solvent polarity leads to a greater stabilization of the ground state relative to the excited state, which increases the energy gap for the electronic transition.[5][6] This higher transition energy corresponds to the absorption of higher-energy (shorter wavelength) light.

The ET(30) value for a given solvent is defined as the molar transition energy (in kcal/mol) for the longest-wavelength absorption of Reichardt's dye in that solvent. It is calculated from the experimentally determined wavelength of maximum absorption (λmax) using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm) [7]

A higher ET(30) value signifies a higher solvent polarity.

Quantitative Data: ET(30) Values of Common Solvents

The ET(30) scale has been determined for a vast array of solvents, providing a valuable database for selecting appropriate solvent systems in various applications. The following table summarizes the ET(30) values for a selection of common solvents, illustrating the broad range of polarities encompassed by this scale.

| Solvent | ET(30) (kcal/mol) |

| Tetramethylsilane (TMS) | 30.5 |

| n-Hexane | 31.0 |

| Cyclohexane | 31.2 |

| Carbon Tetrachloride | 32.4 |

| Toluene | 33.9 |

| Benzene | 34.3 |

| Diethyl Ether | 34.5 |

| Tetrahydrofuran (THF) | 37.4 |

| Ethyl Acetate | 38.1 |

| Acetone | 42.2 |

| Dimethyl Sulfoxide (DMSO) | 45.1 |

| Acetonitrile | 45.6 |

| N,N-Dimethylformamide (DMF) | 43.8 |

| Isopropanol | 48.4 |

| Ethanol | 51.9 |

| Methanol | 55.4 |

| Water | 63.1 |

Note: These values are approximate and can vary slightly depending on the experimental conditions and purity of the solvents.

Experimental Protocol for the Determination of ET(30) Values

The determination of ET(30) values is a straightforward process that relies on standard UV-Vis spectrophotometry. The following protocol outlines the detailed methodology.

Materials and Equipment

-

Reichardt's Dye (Betaine 30)

-

High-purity solvents to be tested

-

Volumetric flasks (e.g., 10 mL or 25 mL)

-

Micropipettes

-

Analytical balance

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Preparation of Reichardt's Dye Stock Solution

-

Accurately weigh a small amount of Reichardt's dye (e.g., 1-5 mg). The molar mass of Reichardt's dye is approximately 551.69 g/mol .[8]

-

Dissolve the weighed dye in a suitable, relatively non-polar solvent in which it is readily soluble (e.g., acetone or dichloromethane) to prepare a stock solution. A typical concentration for the stock solution is around 1 x 10⁻³ M.

-

Store the stock solution in a dark, sealed container to prevent photochemical degradation.

Preparation of Sample Solutions

-

For each solvent to be analyzed, add a small, precise volume of the Reichardt's dye stock solution to a volumetric flask.

-

Dilute the stock solution with the test solvent to the final volume of the flask. The final concentration should be in the range of 10⁻⁴ to 10⁻⁵ M, aiming for a maximum absorbance (Amax) between 0.5 and 1.5 in the resulting UV-Vis spectrum.[8]

-

Ensure the dye is completely dissolved in the test solvent. Gentle warming or sonication may be necessary for some solvents.

UV-Vis Spectroscopic Measurement

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20-30 minutes.[9]

-

Set the wavelength range for the scan. A range from 400 nm to 900 nm is typically sufficient to capture the longest-wavelength absorption band of Reichardt's dye.

-

Baseline Correction: Fill a clean quartz cuvette with the pure test solvent (without the dye). This will serve as the blank. Place the cuvette in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.[9][10]

-

Sample Measurement: Empty the blank solvent from the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax) for the longest-wavelength absorption band. This is the peak that exhibits the solvatochromic shift. Modern spectrophotometer software can automatically identify and report this value.[11]

Calculation of the ET(30) Value

-

Using the determined λmax value (in nm), calculate the ET(30) value (in kcal/mol) using the formula mentioned in Section 1: ET(30) = 28591 / λmax

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with the ET(30) scale.

Caption: Solvatochromic effect on Reichardt's dye energy levels.

Caption: Experimental workflow for ET(30) determination.

Applications in Research and Development

The ET(30) scale is a powerful tool with wide-ranging applications in chemistry and drug development:

-

Reaction Mechanism Studies: Solvent polarity can dramatically alter reaction pathways. The ET(30) scale helps in selecting solvents to favor a desired mechanism or to study the effect of the medium on reaction kinetics.

-

Solubility Prediction: The principle of "like dissolves like" can be quantified using polarity scales. The ET(30) value of a solvent provides a good indication of its ability to dissolve solutes of similar polarity.

-

Chromatography: The choice of the mobile phase in chromatographic separations is critical. The ET(30) scale can guide the selection of solvent mixtures to achieve optimal separation of compounds.

-

Drug Formulation and Delivery: The polarity of the local environment can affect the stability, solubility, and bioavailability of a drug. The ET(30) scale can be used to characterize the polarity of microenvironments, such as micelles or liposomes, used in drug delivery systems.

-

Probing Biological Systems: Solvatochromic dyes, including Reichardt's dye, can be used as probes to investigate the polarity of specific sites within proteins or membranes.

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. spin.atomicobject.com [spin.atomicobject.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural insight into piezo-solvatochromism of Reichardt’s dye - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Demo 38: Reichardt's Dye [www-chem.ucsd.edu]

- 7. benchchem.com [benchchem.com]

- 8. krypton.mnsu.edu [krypton.mnsu.edu]

- 9. youtube.com [youtube.com]

- 10. ossila.com [ossila.com]

- 11. youtube.com [youtube.com]

The Principle of Solvatochromism: An In-depth Technical Guide Using Reichardt's Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes when it is dissolved in different solvents.[1] This change in color is a direct consequence of the differential solvation of the solute's electronic ground and excited states by the solvent molecules. The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all play crucial roles in these solute-solvent interactions, leading to alterations in the energy gap between the ground and excited states.[1][2] This energy difference determines the wavelength of light absorbed, and thus the observed color. Solvatochromic compounds are valuable tools in various scientific disciplines, serving as probes for solvent polarity, for studying reaction mechanisms, and in the development of sensors.

Reichardt's Dye: The Archetypal Solvatochromic Probe

Reichardt's dye, formally known as 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate (also referred to as Betaine 30), is a zwitterionic betaine dye renowned for its exceptionally large and negative solvatochromism.[3] Its color can span the entire visible spectrum, from red in less polar solvents to green, blue, and violet in more polar environments. This remarkable sensitivity makes it an ideal probe for quantifying solvent polarity.

The large dipole moment of Reichardt's dye in its electronic ground state leads to strong interactions with polar solvent molecules. This stabilization is significantly greater for the ground state than for the less polar excited state.[4] Consequently, an increase in solvent polarity widens the energy gap between the ground and excited states, resulting in the absorption of higher-energy (shorter wavelength) light, a phenomenon known as a hypsochromic or blue shift.[5]

The ET(30) Solvent Polarity Scale

The extensive solvatochromic behavior of Reichardt's dye led to the development of the empirical ET(30) solvent polarity scale. The ET(30) value for a given solvent is defined as the molar transition energy (in kcal/mol) for the longest-wavelength absorption band of Reichardt's dye in that solvent. It is calculated using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm)

where λmax is the wavelength of the maximum absorption of the dye.[6] A higher ET(30) value corresponds to a greater solvent polarity.

Quantitative Data: ET(30) Values for Common Solvents

The following table summarizes the ET(30) values for a range of common solvents, providing a quantitative measure of their polarity.

| Solvent | ET(30) (kcal/mol) | λmax (nm) | Observed Color |

| n-Hexane | 31.0 | 922 | Colorless (IR) |

| Toluene | 33.9 | 843 | Yellow-Green |

| Benzene | 34.3 | 833 | Yellow-Green |

| Diethyl Ether | 34.5 | 828 | Yellow |

| Tetrahydrofuran (THF) | 37.4 | 764 | Orange |

| Ethyl Acetate | 38.1 | 750 | Orange-Red |

| Chloroform | 39.1 | 731 | Red |

| Acetone | 42.2 | 677 | Red-Violet |

| Dichloromethane | 40.7 | 702 | Red-Violet |

| Dimethyl Sulfoxide (DMSO) | 45.1 | 634 | Violet |

| Acetonitrile | 45.6 | 627 | Violet |

| 2-Propanol | 48.4 | 591 | Blue-Violet |

| Ethanol | 51.9 | 551 | Blue |

| Methanol | 55.4 | 516 | Green-Blue |

| Water | 63.1 | 453 | Green |

Experimental Protocols

Determination of ET(30) Values

This protocol outlines the procedure for determining the ET(30) value of a solvent using UV-Vis spectroscopy.

Materials:

-

Reichardt's Dye (Betaine 30)

-

Spectrophotometric grade solvents

-

Volumetric flasks

-

Pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Reichardt's dye in a suitable solvent (e.g., acetone) with a concentration of approximately 1 x 10-3 M. Due to the high molar absorptivity of the dye, only a small amount is needed.

-

Preparation of Sample Solutions: For each solvent to be tested, prepare a dilute solution of Reichardt's dye by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be in the range of 10-5 to 10-4 M, aiming for a maximum absorbance between 0.5 and 1.5.

-

UV-Vis Spectroscopic Measurement:

-

Set the spectrophotometer to scan a wavelength range that covers the visible spectrum (e.g., 400-900 nm).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of the Reichardt's dye solution in the quartz cuvette.

-

-

Determination of λmax: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

-

Calculation of ET(30): Use the measured λmax (in nm) to calculate the ET(30) value using the formula provided in Section 3.

Visualizations

Principle of Negative Solvatochromism with Reichardt's Dye

Caption: Energy level diagram illustrating negative solvatochromism.

Experimental Workflow for ET(30) Determination

Caption: Experimental workflow for determining ET(30) values.

HOMO-LUMO Transition in Reichardt's Dye

Caption: HOMO-LUMO transition in Reichardt's dye.

Photophysical Mechanism

The solvatochromism of Reichardt's dye is driven by an intramolecular charge-transfer (ICT) transition from the electron-rich phenoxide portion of the molecule (the electron donor) to the electron-deficient pyridinium ring (the electron acceptor).[7] This corresponds to a π → π* electronic transition. The highest occupied molecular orbital (HOMO) is primarily localized on the phenoxide ring, while the lowest unoccupied molecular orbital (LUMO) is centered on the pyridinium ring.[7]

In the ground state, the molecule possesses a large dipole moment due to the significant charge separation between the negatively charged phenoxide and the positively charged pyridinium moieties. Polar solvent molecules arrange themselves around the dye to stabilize this large dipole. Upon photoexcitation, an electron is transferred from the phenoxide to the pyridinium ring, leading to a significant reduction in the dipole moment in the excited state.[4] As the solvent molecules do not have time to reorient during the rapid electronic transition (Franck-Condon principle), the excited state is less stabilized by the surrounding polar solvent compared to the ground state. This differential solvation is the fundamental reason for the observed negative solvatochromism.

Applications in Drug Development and Research

The principle of solvatochromism and the use of probes like Reichardt's dye have several important applications in the fields of drug development and scientific research:

-

Characterization of Drug Delivery Systems: Solvatochromic probes can be used to investigate the microenvironment of drug delivery systems such as micelles, liposomes, and polymer nanoparticles. The polarity within these carriers can significantly affect drug loading, stability, and release, and Reichardt's dye can provide valuable insights into these properties.

-

Monitoring Drug-Membrane Interactions: Understanding how a drug molecule interacts with and permeates cell membranes is crucial for its efficacy. Solvatochromic dyes can be employed to study the polarity of lipid bilayer membranes and how it is altered by the presence of a drug molecule.

-

Solvent Selection for Synthesis and Formulation: The ET(30) scale provides a quantitative measure for selecting appropriate solvents for chemical reactions and drug formulations. The polarity of the solvent can influence reaction rates, yields, and the solubility and stability of the final product.

-

High-Throughput Screening: The distinct color changes of solvatochromic dyes can be utilized in high-throughput screening assays to rapidly assess the properties of large libraries of compounds or different solvent conditions.

Conclusion

Reichardt's dye stands as a powerful and visually striking tool for understanding and quantifying the intricate effects of solute-solvent interactions. The principle of solvatochromism, elegantly demonstrated by this dye, provides a fundamental framework for probing the polarity of chemical environments. For researchers, scientists, and professionals in drug development, a thorough understanding of these concepts and the practical application of the ET(30) scale offers a valuable methodology for characterizing materials, optimizing processes, and gaining deeper insights into molecular-level interactions.

References

- 1. Structural insight into piezo-solvatochromism of Reichardt’s dye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Micro- vs Macrosolvation in Reichardt's Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. A Specific Interaction between Ionic Liquids’ Cations and Reichardt’s Dye - PMC [pmc.ncbi.nlm.nih.gov]

The Dimroth-Reichardt Dye: A Comprehensive Technical Guide to its Discovery, History, and Application

Abstract

This technical guide provides an in-depth exploration of the Dimroth-Reichardt dye, a paramount example of a solvatochromic compound. We delve into the historical context of its discovery, detailing the pivotal contributions of chemists Karl Dimroth and Christian Reichardt. The document outlines the dye's synthesis through a detailed experimental protocol. A comprehensive table of its solvatochromic properties in various solvents is presented, correlating solvent identity with absorption maxima and the empirical solvent polarity parameter, ET(30). Furthermore, this guide elucidates the underlying principles of solvatochromism and the methodology for determining ET(30) values. Visual diagrams generated using Graphviz are provided to illustrate the synthesis pathway and the theoretical basis of its solvent-dependent color changes, offering a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

The intricate dance between a solute and its surrounding solvent molecules can profoundly influence the solute's chemical and physical properties. This phenomenon, broadly termed solvation, is of fundamental importance in numerous scientific disciplines, including synthetic chemistry, pharmacology, and materials science. Among the most striking manifestations of solute-solvent interactions is solvatochromism, where the color of a dissolved substance changes with the polarity of the solvent. The Dimroth-Reichardt dye, also known as Reichardt's dye or Betaine 30, stands as a quintessential example of a solvatochromic dye, exhibiting one of the most dramatic color changes ever observed.[1] This remarkable property has led to its widespread use as a sensitive indicator of solvent polarity, underpinning the widely recognized ET(30) scale. This guide aims to provide a comprehensive technical overview of this fascinating molecule for the scientific community.

Discovery and History

The story of the Dimroth-Reichardt dye begins in the mid-20th century with the pioneering work of German chemist Karl Dimroth. His research laid the groundwork for understanding the relationship between the structure of organic molecules and their spectroscopic properties. The dye itself was first synthesized and its remarkable solvatochromic properties were characterized by Christian Reichardt in 1963, during his doctoral studies in Dimroth's laboratory at the University of Marburg.[1][2] This discovery was a landmark achievement in the field of physical organic chemistry, providing a powerful new tool for quantifying solvent polarity.

The collaboration between Dimroth and Reichardt led to the development of the ET(30) scale, an empirical scale of solvent polarity based on the transition energy of the longest-wavelength absorption band of the dye.[3] The "ET" denotes the transition energy, and "(30)" refers to the specific betaine dye (Betaine 30) used. This scale has since become a standard measure of solvent polarity, cited in countless research articles and textbooks. Christian Reichardt continued to be a leading figure in the study of solvent effects, authoring numerous publications and a comprehensive book on the topic.

The Principle of Solvatochromism and the ET(30) Scale

Solvatochromism is the phenomenon where the position of the UV-Vis absorption band of a chromophore shifts in response to a change in the solvent. This shift is a direct consequence of differential solvation of the ground and excited electronic states of the molecule.[4]

The Dimroth-Reichardt dye is a zwitterionic betaine with a highly polar ground state and a less polar excited state. In its ground state, the negative charge is localized on the phenoxide oxygen atom, and the positive charge is on the pyridinium nitrogen atom. This charge separation results in a large dipole moment.

When the dye absorbs a photon of light, an intramolecular charge transfer occurs, moving an electron from the phenoxide moiety to the pyridinium ring. This redistribution of electron density leads to a significant reduction in the molecule's dipole moment in the excited state.

The energy of the electronic transition (and thus the color of the solution) is sensitive to the polarity of the surrounding solvent.

-

In polar solvents: The highly polar ground state is stabilized to a greater extent by dipole-dipole interactions with the solvent molecules than the less polar excited state. This results in a larger energy gap between the ground and excited states, leading to the absorption of higher-energy light (shorter wavelength, blue shift).

-

In nonpolar solvents: The stabilization of the ground state is less pronounced. Consequently, the energy difference between the ground and excited states is smaller, resulting in the absorption of lower-energy light (longer wavelength, red shift).

This negative solvatochromism, where an increase in solvent polarity causes a hypsochromic shift (shift to shorter wavelength), is characteristic of the Dimroth-Reichardt dye.[4]

The ET(30) value is a quantitative measure of this solvent-induced shift. It is defined as the molar transition energy of the dye in a given solvent, expressed in kcal/mol. The ET(30) value is calculated from the absorption maximum (λmax) using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm)

A higher ET(30) value corresponds to a shorter λmax and thus a more polar solvent.

Synthesis of Dimroth-Reichardt Dye (Betaine 30)

The synthesis of the Dimroth-Reichardt dye is a multi-step process that can be accomplished in a well-equipped organic chemistry laboratory. The following protocol is adapted from a procedure published in the Journal of Chemical Education.[5]

Materials and Reagents

-

2,6-Diphenylphenol

-

Nitric acid (65%)

-

Ethanol

-

Activated carbon

-

Celite

-

Sodium hydroxide (NaOH)

-

Sodium dithionite (Na2S2O4)

-

Glacial acetic acid

-

4-Amino-2,6-diphenylphenol

-

2,4,6-Triphenylpyrylium hydrogen sulfate

-

Anhydrous sodium acetate

Experimental Protocol

Step 1: Nitration of 2,6-Diphenylphenol to 4-Nitro-2,6-diphenylphenol

-

Prepare a nitric acid solution by carefully adding 6.0 mL of 65% nitric acid to 6.0 mL of water.

-

To this solution, add 2.00 g (8.12 mmol) of 2,6-diphenylphenol.

-

Stir the mixture at room temperature. The solution will turn yellow and then orange. Continue stirring overnight.

-

Collect the crude product by suction filtration and wash it thoroughly with water.

-

Recrystallize the crude product from hot ethanol, treating with activated carbon and filtering through Celite while hot.

-

Allow the solution to cool, and collect the crystals of 4-nitro-2,6-diphenylphenol by suction filtration.

Step 2: Reduction of 4-Nitro-2,6-diphenylphenol to 4-Amino-2,6-diphenylphenol

-

In a flask, dissolve 1.16 g (4.00 mmol) of 4-nitro-2,6-diphenylphenol in 50 mL of hot 5% sodium hydroxide solution. The solution will be deep red.

-

With vigorous stirring, add solid sodium dithionite in small portions until the solution turns yellow. Add a small excess of sodium dithionite.

-

Heat the solution for an additional 15 minutes.

-

While the mixture is still hot, adjust the pH to 5 with glacial acetic acid to precipitate the product.

-

Cool the mixture, and collect the 4-amino-2,6-diphenylphenol by filtration. Wash the product with cold water.

Step 3: Synthesis of Dimroth-Reichardt Dye (Betaine 30)

-

In a round-bottom flask equipped with a reflux condenser, combine 0.172 g (0.658 mmol) of 4-amino-2,6-diphenylphenol, 0.251 g (0.618 mmol) of 2,4,6-triphenylpyrylium hydrogen sulfate, 0.245 g of anhydrous sodium acetate, and 3.1 mL of ethanol.

-

Reflux the mixture for 3 hours.

-

To the warm solution, add 1.5 mL of 5% sodium hydroxide solution. A dark blue crystalline product will form.

-

Filter the warm solution to collect the crystals and rinse them with water.

-

Dry the crystals in a vacuum desiccator. The final product will be green, which is the dihydrate form of the dye.

Quantitative Data: Solvatochromic Properties of Dimroth-Reichardt Dye

The following table summarizes the solvatochromic properties of the Dimroth-Reichardt dye in a range of solvents with varying polarities.

| Solvent | Absorption Maximum (λmax, nm) | ET(30) (kcal/mol) |

| Water | 453 | 63.1 |

| Methanol | 515 | 55.5 |

| Ethanol | 550 | 51.9 |

| 2-Propanol | 590 | 48.4 |

| Acetonitrile | 624 | 45.6 |

| Dimethyl Sulfoxide (DMSO) | 634 | 45.1 |

| Acetone | 677 | 42.2 |

| Dichloromethane | 722 | 39.6 |

| Chloroform | 728 | 39.1 |

| Ethyl Acetate | 748 | 38.1 |

| Tetrahydrofuran (THF) | 766 | 37.4 |

| Toluene | 858 | 33.9 |

| n-Hexane | 923 | 31.0 |

Note: The λmax and ET(30) values can vary slightly depending on the purity of the solvent and the experimental conditions.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for Dimroth-Reichardt dye.

Principle of Solvatochromism

Caption: Solvatochromism of Dimroth-Reichardt dye.

Applications

The primary application of the Dimroth-Reichardt dye is as a probe for determining solvent polarity via the ET(30) scale. This has proven invaluable in a wide range of chemical research, including:

-

Reaction kinetics and mechanisms: Understanding how solvent polarity influences reaction rates and pathways.

-

Drug discovery and development: Assessing the polarity of biological microenvironments and its effect on drug-receptor interactions.

-

Polymer chemistry: Characterizing the polarity of polymer matrices and solutions.

-

Analytical chemistry: Developing sensors for detecting changes in solvent composition.

Conclusion

The Dimroth-Reichardt dye is a testament to the power of fundamental chemical research. From its discovery in the mid-20th century to its continued use today, this remarkable molecule has provided chemists with a simple yet powerful tool for understanding and quantifying one of the most fundamental aspects of chemistry: the nature of the solvent environment. Its dramatic solvatochromism serves not only as a visually striking demonstration of solute-solvent interactions but also as a cornerstone of our quantitative understanding of solvent polarity. This technical guide provides a solid foundation for researchers and scientists to appreciate and utilize this important chemical entity in their own work.

References

Spectroscopic Properties of Pyridinium-N-Phenolate Betaine Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of pyridinium-N-phenolate betaine dyes, with a particular focus on the well-characterized Reichardt's dye. These dyes are renowned for their pronounced negative solvatochromism, a phenomenon where the color of the dye solution changes significantly with the polarity of the solvent. This unique characteristic makes them invaluable tools in various scientific disciplines, including drug development, for probing the polarity of microenvironments.

Introduction to Pyridinium-N-Phenolate Betaine Dyes

Pyridinium-N-phenolate betaine dyes are zwitterionic compounds characterized by a positively charged pyridinium ring and a negatively charged phenolate moiety within the same molecule. This intramolecular charge separation results in a large ground-state dipole moment. The most prominent member of this class is 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, commonly known as Reichardt's dye (or Betaine 30).

The key spectroscopic feature of these dyes is their negative solvatochromism. The electronic transition responsible for their color involves a charge transfer from the phenolate oxygen to the pyridinium ring. This transition leads to a less polar excited state compared to the highly polar ground state. In polar solvents, the ground state is stabilized to a greater extent than the excited state, resulting in a larger energy gap for the electronic transition. Consequently, the absorption maximum (λmax) shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. This pronounced solvent-dependent shift in the absorption spectrum is the basis for the widely used empirical solvent polarity scale, the ET(30) scale.

Beyond solvatochromism, these dyes also exhibit thermochromism (color change with temperature), piezochromism (color change with pressure), and halochromism (color change with the addition of salts).

Quantitative Spectroscopic Data

The solvatochromic behavior of Reichardt's dye has been extensively studied in a wide range of solvents. The position of the longest-wavelength absorption band (λmax) is used to calculate the empirical solvent polarity parameter, ET(30), which represents the molar electronic transition energy in kcal/mol.

The ET(30) value is calculated using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm)

The table below summarizes the λmax and corresponding ET(30) values for Reichardt's dye in a selection of common solvents, illustrating the significant effect of solvent polarity on its spectroscopic properties.

| Solvent | λmax (nm) | ET(30) (kcal/mol) |

| Water | 453 | 63.1 |

| Methanol | 515 | 55.5 |

| Ethanol | 550 | 51.9 |

| 2-Propanol | 594 | 48.4 |

| Acetonitrile | 622 | 45.6 |

| Dimethyl Sulfoxide (DMSO) | 634 | 45.1 |

| Acetone | 677 | 42.2 |

| Dichloromethane | 722 | 39.1 |

| Chloroform | 722 | 39.1 |

| Ethyl Acetate | 748 | 38.1 |

| Tetrahydrofuran (THF) | 766 | 37.4 |

| Toluene | 841 | 33.9 |

| Benzene | 861 | 33.2 |

| n-Hexane | 919 | 31.0 |

Experimental Protocols

Synthesis of Reichardt's Dye (Betaine 30)

The synthesis of Reichardt's dye is typically achieved through a multi-step process originally described by Dimroth and Reichardt. A common synthetic route is outlined below.

Materials:

-

2,6-Diphenylphenol

-

Nitric acid (dilute)

-

Sodium dithionite

-

2,4,6-Triphenylpyrylium hydrogensulfate

-

Sodium acetate

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Nitration of 2,6-Diphenylphenol: 2,6-Diphenylphenol is nitrated using dilute nitric acid to yield 4-nitro-2,6-diphenylphenol.

-

Reduction to Amine: The resulting 4-nitro-2,6-diphenylphenol is then reduced to 4-amino-2,6-diphenylphenol using a reducing agent such as sodium dithionite.

-

Condensation Reaction: The 4-amino-2,6-diphenylphenol is reacted with 2,4,6-triphenylpyrylium hydrogensulfate in the presence of sodium acetate in an ethanol solution. This condensation reaction forms the hydrogensulfate salt of the dye.

-

Formation of the Betaine: The final betaine dye is obtained by treating the hydrogensulfate salt with a base, such as sodium hydroxide, which deprotonates the phenolic hydroxyl group.

-

Purification: The crude product is typically purified by recrystallization from an appropriate solvent mixture (e.g., methanol/water) to obtain the crystalline dye.

Measurement of Spectroscopic Properties

The determination of the solvatochromic properties of pyridinium-N-phenolate betaine dyes involves the measurement of their UV-Vis absorption spectra in various solvents.

Equipment and Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Reichardt's dye

-

A range of high-purity (spectroscopic grade) solvents with varying polarities

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Reichardt's dye in a suitable solvent where it is readily soluble (e.g., acetone or dichloromethane) at a concentration of approximately 10-3 M.

-

Preparation of Sample Solutions: For each solvent to be tested, prepare a dilute solution of the dye (typically in the range of 10-5 to 10-4 M) by adding a small aliquot of the stock solution to a volumetric flask and diluting to the mark with the test solvent. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (ideally between 0.2 and 1.0).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize according to the manufacturer's instructions.

-

Blank Measurement: Fill a clean quartz cuvette with the pure solvent that will be used for the sample measurement. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 400-900 nm).

-

Determination of λmax: From the recorded spectrum, determine the wavelength of maximum absorbance (λmax) for the longest-wavelength absorption band.[1]

-

Repeat for All Solvents: Repeat steps 4-6 for each solvent to be investigated.

-

Calculation of ET(30): Use the measured λmax value for each solvent to calculate the corresponding ET(30) value using the formula provided in Section 2.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of pyridinium-N-phenolate betaine dyes.

Caption: Workflow for the synthesis and solvatochromic analysis of pyridinium-N-phenolate betaine dyes.

Applications in Drug Development and Research

The unique spectroscopic properties of pyridinium-N-phenolate betaine dyes make them powerful tools for researchers, particularly in the field of drug development.

-

Probing Drug Binding Sites: These dyes can be used to determine the polarity of drug binding sites in proteins and other biological macromolecules. By observing the solvatochromic shift of a dye incorporated into or near a binding site, researchers can gain insights into the hydrophobicity or hydrophilicity of the local environment.

-

Characterizing Micellar and Liposomal Drug Delivery Systems: The polarity of the microenvironment within micelles and liposomes, which are commonly used as drug carriers, can be assessed using these dyes. This information is crucial for understanding drug encapsulation and release mechanisms.

-

Monitoring Polymer-Drug Interactions: In the development of polymer-based drug delivery systems, these dyes can be employed to study the interactions between the polymer and the drug molecule, providing information about the polarity of the drug's immediate surroundings within the polymer matrix.

-

High-Throughput Screening of Solvent Effects: The dramatic color changes of these dyes allow for rapid, visual assessment of solvent polarity, which can be advantageous in high-throughput screening assays where the effect of different solvent conditions on a chemical reaction or a biological process is being investigated.

References

The Influence of Solvent Polarity on the Spectroscopic Properties of Reichardt's Dye: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phenomenon of solvatochromism as exhibited by Reichardt's dye, a betaine dye renowned for its dramatic color changes in response to solvent polarity. This document details the underlying molecular principles, presents quantitative data, and provides comprehensive experimental protocols for the analysis of this effect. The information contained herein is intended to be a valuable resource for researchers in various fields, including but not limited to physical organic chemistry, materials science, and analytical chemistry, where understanding and utilizing solvent-solute interactions are of paramount importance.

Core Principle: The Solvatochromism of Reichardt's Dye

Reichardt's dye, systematically named 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, is a zwitterionic betaine dye. Its remarkable solvatochromism stems from the differential solvation of its electronic ground and excited states. The ground state of the dye is highly polar, characterized by a significant charge separation with a negative charge on the phenolate oxygen and a positive charge on the pyridinium nitrogen. In contrast, the first excited state is significantly less polar.

The color of the dye in a solution is determined by the energy difference between the ground and excited states. This energy gap is, in turn, highly sensitive to the polarity of the surrounding solvent molecules. In polar solvents, the highly polar ground state is more stabilized through dipole-dipole interactions and hydrogen bonding than the less polar excited state. This stabilization increases the energy gap between the ground and excited states. Consequently, a higher energy photon (shorter wavelength) is required for the electronic transition, resulting in a hypsochromic shift, or a blue shift, of the absorption maximum.

Conversely, in nonpolar solvents, the ground state is less stabilized relative to the excited state. This leads to a smaller energy gap between the electronic states, requiring a lower energy photon (longer wavelength) for excitation. The result is a bathochromic shift, or a red shift, in the absorption spectrum. This pronounced negative solvatochromism, where increasing solvent polarity leads to a shift to shorter wavelengths, is the hallmark of Reichardt's dye and forms the basis of the widely used ET(30) solvent polarity scale.[1][2][3]

Quantitative Analysis of Solvatochromism

The solvatochromic effect of Reichardt's dye can be quantified by measuring its absorption maximum (λmax) in various solvents. From this, the molar electronic transition energy, ET(30), can be calculated. The ET(30) scale provides a robust empirical measure of solvent polarity.

Data Summary of Solvatochromic Shifts

The following table summarizes the absorption maxima (λmax) and the corresponding ET(30) values for Reichardt's dye in a range of solvents with varying polarities.

| Solvent | λmax (nm) | ET(30) (kcal/mol) | Observed Color |

| Diphenyl ether | 810 | 35.3 | Yellow-Green |

| Tetrahydrofuran (THF) | 763 | 37.4 | Green |

| Acetone | 677 | 42.2 | Red |

| Dimethylformamide (DMF) | 658 | 43.8 | Red-Violet |

| Dimethyl sulfoxide (DMSO) | 638 | 45.1 | Violet |

| Acetonitrile | 622 | 45.6 | Violet |

| Isopropanol | 597 | 48.6 | Blue-Violet |

| Ethanol | 550 | 51.9 | Blue |

| Methanol | 515 | 55.5 | Blue-Green |

| Water | 453 | 63.1 | Yellow |

Note: The observed color is an approximation and can vary with concentration and observer.

The ET(30) value is calculated using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm) [4]

Experimental Protocols

This section provides a detailed methodology for the preparation of Reichardt's dye solutions and the subsequent spectroscopic analysis to determine the solvatochromic effect.

Materials and Equipment

-

Reichardt's Dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate)

-

Spectroscopic grade solvents of varying polarities

-

Volumetric flasks (10 mL)

-

Analytical balance

-

Spatula

-

Pipettes and pipette bulbs

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Preparation of Reichardt's Dye Stock Solution

Due to the small quantities of dye required, it is often practical to prepare a stock solution and then dilute it.

-

Accurately weigh approximately 5.5 mg of Reichardt's dye (molar mass ≈ 551.69 g/mol ).

-

Dissolve the weighed dye in a suitable solvent (e.g., acetone) in a 10 mL volumetric flask to prepare a ~1 x 10-3 M stock solution. Ensure the dye is fully dissolved.

Preparation of Working Solutions

-

For each solvent to be tested, pipette a specific volume of the stock solution into a 10 mL volumetric flask. The exact volume will depend on the desired final concentration, which should be in the range of 1 x 10-4 M to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).[1]

-

Dilute the solution to the 10 mL mark with the respective solvent.

-

Mix the solution thoroughly by inverting the flask several times.

-

Repeat this procedure for each solvent to be investigated.

UV-Vis Spectroscopic Measurement

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes for lamp stabilization.

-

Set the wavelength range for scanning, typically from 400 nm to 900 nm, to cover the visible spectrum where Reichardt's dye absorbs.

-

Use a quartz cuvette filled with the pure solvent as a blank to zero the spectrophotometer. This should be done for each new solvent.

-

Rinse the sample cuvette with a small amount of the Reichardt's dye solution to be measured, then fill the cuvette with the solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.

-

Repeat the measurement for each prepared solution, ensuring to re-blank the instrument with the corresponding pure solvent each time.

-

Since Reichardt's dye can also be thermochromic, it is advisable to maintain a constant temperature for all measurements using a temperature-controlled cell holder.[5]

Visualizations

Logical Relationship of Solvatochromism

The following diagram illustrates the effect of solvent polarity on the electronic energy levels of Reichardt's dye and the resulting spectroscopic shift.

Caption: Solvent polarity effect on Reichardt's dye energy levels.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solvatochromic properties of Reichardt's dye.

References

The Theoretical Bedrock of Negative Solvatochromism in Reichardt's Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core theoretical principles governing the pronounced negative solvatochromism of Reichardt's dye, a phenomenon pivotal for its application as a solvent polarity indicator. We will delve into the electronic structure, the significant disparity in dipole moments between the ground and excited states, and the consequent energetic shifts induced by solvent interactions. This guide provides a comprehensive overview, supported by quantitative data, detailed experimental methodologies, and conceptual diagrams to facilitate a deeper understanding of this fascinating molecular behavior.

Introduction: The Phenomenon of Negative Solvatochromism

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent.[1] Reichardt's dye, a pyridinium-N-phenolate betaine, exhibits one of the most dramatic examples of negative solvatochromism, where the longest wavelength absorption band undergoes a hypsochromic shift (blue shift) as the polarity of the solvent increases.[1][2] This remarkable sensitivity has led to the development of the widely used ET(30) scale of solvent polarity, which is based on the transition energy of this dye in various solvents.[3][4]

The underlying cause of this negative solvatochromism lies in the differential solvation of the dye's electronic ground state and its first excited state.[5] The ground state is a highly polar, zwitterionic species, while the excited state is significantly less polar.[2][6] Consequently, polar solvent molecules arrange themselves to stabilize the highly dipolar ground state to a much greater extent than the less polar excited state.[5] This preferential stabilization of the ground state increases the energy gap for the electronic transition, resulting in the absorption of higher-energy (shorter wavelength) light.[5][6]

Electronic Structure and Dipole Moments

The key to understanding the negative solvatochromism of Reichardt's dye is the substantial difference in the charge distribution, and therefore the dipole moment, between its ground and excited electronic states.

-

Ground State (S₀): The ground state of Reichardt's dye is a zwitterionic or betaine structure, characterized by a formal positive charge on the pyridinium nitrogen and a formal negative charge on the phenolate oxygen.[2] This charge separation results in a very large ground-state dipole moment (μg).[2]

-

First Excited State (S₁): Upon absorption of a photon, an intramolecular charge-transfer (CT) transition occurs.[2] This electronic transition moves electron density from the phenolate oxygen towards the pyridinium ring, leading to a significant reduction in the charge separation.[6] As a result, the excited state is much less polar and possesses a considerably smaller dipole moment (μe).[2]

The significant decrease in dipole moment upon excitation (μe < μg) is the fundamental reason for the observed negative solvatochromism.[5]

Quantitative Data: Dipole Moments

The following table summarizes the experimentally determined and calculated dipole moments for Reichardt's dye, highlighting the substantial difference between the ground and excited states.

| State | Method | Dipole Moment (Debye, D) | Reference |

| Ground State (μg) | Experimental | 14.8 ± 1.2 | [7] |

| Calculated | 18 | [7] | |

| Experimental | ~15 | [2] | |

| Excited State (μe) | Calculated | ~6 | [2] |

| Difference (Δμ = μe - μg) | Experimental | -9 ± 1 | [7] |

| Calculated | -6 | [7] |

Theoretical Models and Solvent Effects

The interaction between Reichardt's dye and the surrounding solvent molecules can be described by several theoretical models. A common approach is to consider the solvent as a dielectric continuum that stabilizes the dipolar solute. The energy of stabilization is proportional to the dipole moment of the solute and the polarity of the solvent.

As the solvent polarity increases, the highly dipolar ground state is stabilized to a greater extent than the less polar excited state. This differential stabilization leads to an increase in the energy difference (ΔE) between the ground and excited states, as depicted in the diagram below.

Caption: Differential stabilization of ground and excited states with increasing solvent polarity.

More sophisticated models, such as the classical damped harmonic oscillator model and the Lorentz-Lorenz relation, have also been employed to theoretically calculate the UV/Vis spectra of negatively solvatochromic dyes.[8][9][10] These models consider the electromagnetic coupling of electronic excitations between the solute and the solvent.[9] Quantum chemical calculations, often using density functional theory (DFT) and time-dependent DFT (TD-DFT) combined with continuum dielectric models like COSMO, are also used to predict absorption energies and dipole moments.[7]

Experimental Determination of Solvatochromism

The negative solvatochromism of Reichardt's dye is readily observed and quantified using UV-Visible spectroscopy.

Experimental Protocol: UV-Visible Spectroscopy

-

Preparation of Stock Solution: A stock solution of Reichardt's dye is prepared in a suitable solvent, for example, chloroform, at a concentration of approximately 0.001 M.[11]

-

Preparation of Sample Solutions: A small volume of the stock solution is used to prepare dilute solutions of the dye in a range of solvents with varying polarities.[11] The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

-

Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded over a wavelength range that encompasses the longest wavelength absorption band (typically 400-900 nm).[2][12] The wavelength of maximum absorbance (λmax) is determined for each solvent.

-

Data Analysis: The transition energy (ET) is calculated from λmax using the following equation: ET (kcal/mol) = 28591 / λmax (nm)[8]

-

Correlation with Solvent Polarity: The calculated ET(30) values are then correlated with other solvent polarity scales or used to establish the polarity of new solvent systems.

Quantitative Data: Solvatochromic Shifts

The following table presents the absorption maxima (λmax) and the corresponding ET(30) values for Reichardt's dye in a selection of solvents, illustrating the significant hypsochromic shift with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | λmax (nm) | ET(30) (kcal/mol) | Observed Color |

| Acetone | 20.7 | 662 | 43.2 | Green |

| Tris-(pyrrolidino)-phosphoric acid triamide (TTPT) | 45.1 | 543.8 | 52.6 | - |

| 20% Acetone / 80% Water | - | 482 | 59.3 | Orange |

| Methanol | 32.7 | 515 | 55.5 | Red-Violet |

| Water | 78.5 | 453 | 63.1 | Yellow-Orange |

Data compiled from various sources.[2][6]

Logical Workflow for Investigating Solvatochromism

The investigation of the theoretical basis of negative solvatochromism in a dye like Reichardt's follows a logical progression of experimental and computational steps.

Caption: Integrated workflow for studying solvatochromism.

Conclusion

The profound negative solvatochromism of Reichardt's dye is a direct consequence of its unique electronic structure. The highly polar, zwitterionic ground state is significantly more stabilized by polar solvents than the much less polar excited state. This differential stabilization widens the energy gap for the π → π* intramolecular charge-transfer transition, leading to a pronounced hypsochromic shift in the absorption spectrum with increasing solvent polarity. A thorough understanding of this phenomenon, supported by both experimental data and theoretical calculations, is crucial for its effective application in characterizing solvent environments, which is of paramount importance in various fields, including chemical synthesis, reaction kinetics, and drug development.

References

- 1. Reichardt's dye - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. scribd.com [scribd.com]

- 5. krypton.mnsu.edu [krypton.mnsu.edu]

- 6. Demo 38: Reichardt's Dye [www-chem.ucsd.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The Negative Solvatochromism of Reichardt‘s Dye B30 – A Complementary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

A Technical Guide to Reichardt's Dye: Probing Solvent-Solute Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Reichardt's dye as a powerful probe for characterizing solvent-solute interactions. We will delve into the theoretical underpinnings of its pronounced solvatochromism, provide detailed experimental protocols for its use, and present key data to facilitate its application in research and development, particularly within the pharmaceutical sciences.

Introduction to Reichardt's Dye and Solvatochromism

Reichardt's dye, formally known as 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, is a pyridinium N-phenolate betaine dye renowned for its extraordinary solvatochromism.[1][2] This phenomenon is characterized by a dramatic shift in the dye's color in response to the polarity of the surrounding solvent.[3] The dye's significant change in color, spanning the entire visible spectrum, makes it an exceptionally sensitive indicator of solvent polarity.[4][5]

The underlying mechanism of this solvatochromism lies in the differential solvation of the dye's electronic ground and excited states.[4] The ground state of Reichardt's dye is a highly polar zwitterion with a large dipole moment.[2][6] In contrast, the excited state is significantly less polar.[7] Polar solvents strongly stabilize the polar ground state through dipole-dipole interactions and hydrogen bonding, more so than the less polar excited state.[1][7] This differential stabilization increases the energy gap between the ground and excited states, leading to a hypsochromic (blue) shift in the absorption maximum with increasing solvent polarity.[3] Conversely, in nonpolar solvents, the ground state is less stabilized, resulting in a smaller energy gap and a bathochromic (red) shift, causing the solution to appear green or yellow.[3][7] This pronounced negative solvatochromism forms the basis of the empirical ET(30) solvent polarity scale.[8]

The ET(30) Solvent Polarity Scale

The ET(30) scale, developed by Christian Reichardt, provides a quantitative measure of solvent polarity.[8] The ET(30) value is defined as the molar electronic transition energy of Reichardt's dye in a given solvent, expressed in kcal/mol.[8] It is calculated from the wavelength of the longest-wavelength absorption maximum (λmax) of the dye in that solvent using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm) [8]

A higher ET(30) value corresponds to a greater solvent polarity. This scale has found widespread use in various fields of chemistry for correlating solvent effects on reaction rates, equilibria, and spectroscopic properties.

Quantitative Data: ET(30) Values for Common Solvents

The following table summarizes the ET(30) values for a range of common solvents, providing a valuable reference for solvent selection and characterization.

| Solvent | ET(30) (kcal/mol) |

| Water | 63.1[9] |

| Methanol | 55.5[10] |

| Ethanol | 51.9[9][10] |

| 2-Propanol | 48.4[9] |

| Acetonitrile | 46.0[10] |

| Dimethyl Sulfoxide (DMSO) | 45.1[9] |

| Propylene Carbonate | 46.1[11] |

| Ethylene Carbonate | 48.6[11] |

| Acetone | 42.0[10] |

| Chloroform | 39.1[9] |

| Dimethyl Carbonate | 39.0[11] |

| Ethyl Acetate | 38.1[9] |

| Methyl Ethyl Carbonate | 37.3[11] |

| Diethyl Carbonate | 37.0[11] |

| Tetrahydrofuran (THF) | 37.4[9] |

| Toluene | 33.9[9] |

| n-Hexane | 31.0[9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Reichardt's dye and the experimental determination of solvent polarity using the ET(30) scale.

Synthesis of Reichardt's Dye

While commercially available, Reichardt's dye can be synthesized in the laboratory. One common method involves the reaction of 2,6-diphenylphenol with nitric acid, followed by reduction and subsequent reaction with 2,4,6-triphenylpyrylium hydrogensulfate.[5] A more established procedure, developed by Dimroth et al., involves the reaction of a pyrylium salt with an aminophenol, followed by deprotonation.[2]

A representative synthesis procedure: [5]

-

Nitration of 2,6-Diphenylphenol: 2,6-Diphenylphenol is nitrated using diluted nitric acid to yield 4-nitro-2,6-diphenylphenol.

-

Reduction to Amine: The nitro-substituted phenol is then reduced to the corresponding amine, 4-amino-2,6-diphenylphenol, using a reducing agent such as sodium dithionite.

-